
9H-purine,2-chloro-8-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 2-chloro-8-phenyl- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.
準備方法
The synthesis of 9H-purine, 2-chloro-8-phenyl- typically involves multiple steps. One common method starts with the chlorination of purine derivatives. For instance, 2,6-dichloropurine can be used as a substrate, which undergoes a series of reactions to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
9H-Purine, 2-chloro-8-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 8-position allows for coupling reactions with various aromatic compounds, facilitating the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
科学的研究の応用
9H-Purine, 2-chloro-8-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Biology: In biological research, the compound is used to study the mechanisms of purine metabolism and its role in cellular processes.
Industry: The compound’s unique chemical properties make it useful in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9H-purine, 2-chloro-8-phenyl- involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound induces apoptosis in cancer cells by targeting key enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and cell cycle arrest .
The compound’s ability to induce apoptosis is often mediated through the activation of caspases and the mitochondrial pathway, resulting in programmed cell death .
類似化合物との比較
9H-Purine, 2-chloro-8-phenyl- can be compared with other purine derivatives, such as:
2,6-Dichloropurine: This compound serves as a precursor in the synthesis of 9H-purine, 2-chloro-8-phenyl-.
9-Ethyl-9H-purine: This derivative has an ethyl group at the 9-position and is studied for its anticancer properties.
6-Fluoropurine: This compound has a fluorine atom at the 6-position and is used as a pharmaceutical intermediate.
特性
分子式 |
C11H7ClN4 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
2-chloro-8-phenyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-8-10(16-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
InChIキー |
XZRDPJFHHRMTRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NC=C3N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
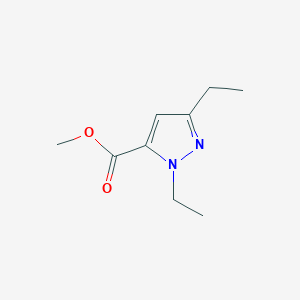
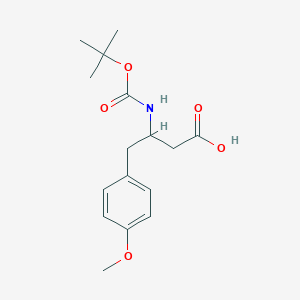
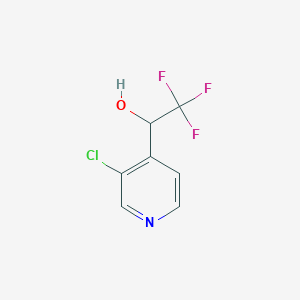
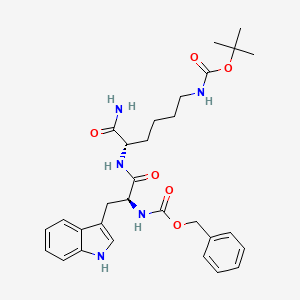
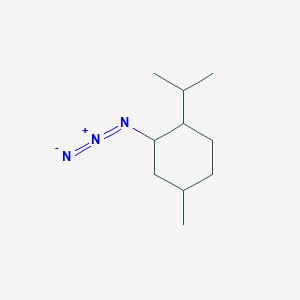
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
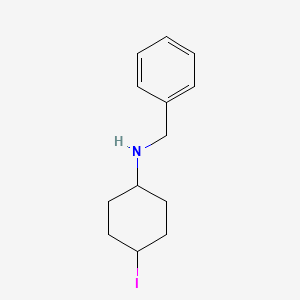
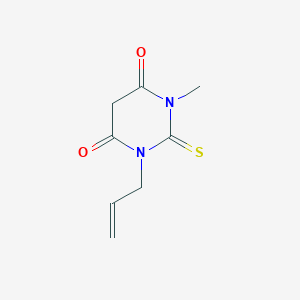
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
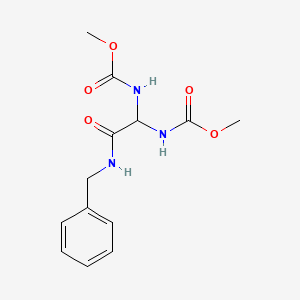
![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)
